![molecular formula C15H20O2 B1525385 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid CAS No. 92655-03-3](/img/structure/B1525385.png)
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid
Overview
Description
“2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is an organic compound . It belongs to the class of acetic acid derivatives. The compound appears as a powder .
Molecular Structure Analysis
The molecular formula of “2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is C15H20O2 . The IUPAC name for this compound is 2-[1-(2-phenylethyl)cyclopentyl]acetic acid . The SMILES string representation is C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O .Physical And Chemical Properties Analysis
The molecular weight of “2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is 232.32 g/mol . The compound appears as a powder . Unfortunately, detailed physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Pharmacological Applications
Research has shown that derivatives of cycloalkylacetic acids, such as "2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000)", exhibit a broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage, highlighting their potential in therapeutic applications (Laufer et al., 1994).
Synthesis and Reactivity
Studies on the synthesis and reactivity of cyclopalladated compounds provide insights into the structural and electronic effects of cycloalkyl groups on metal complexes. For instance, research on "trans-(μ-Cl)2[Pd(κ2-C,N-(R)-C6H4-CHN-CHMe-Ph)]2" reveals the potential of cycloalkyl groups in directing the synthesis of organometallic compounds with specific configurations and reactivity profiles (Albert et al., 2007).
Enzyme Inhibition
Compounds with cycloalkylacetic acid structures have been explored for their enzyme inhibitory activities. For example, acetyl-boswellic acids, derived from natural sources, have been found to inhibit human topoisomerases I and IIalpha effectively. This action suggests a novel mechanism of enzyme inhibition that could be relevant for the development of anticancer and antibacterial agents (Syrovets et al., 2000).
Catalysis
In the field of catalysis, the structural motifs of cycloalkylacetic acids are valuable for designing catalysts with specific activities. Research demonstrates the utility of such compounds in processes like the electrochemical and photochemical-driven hydrogen evolution, highlighting their potential in energy conversion and storage technologies (Fu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[1-(2-phenylethyl)cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(17)12-15(9-4-5-10-15)11-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMZEGFCQHYYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)
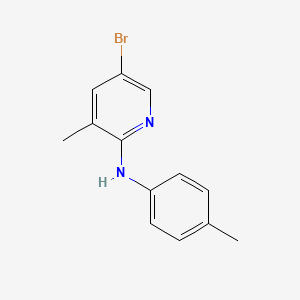
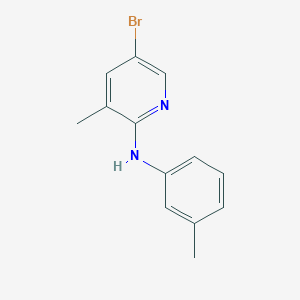
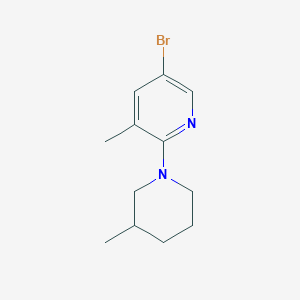


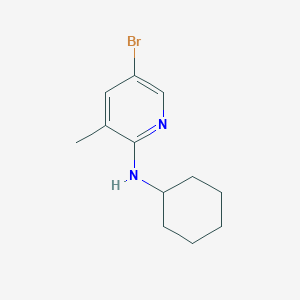
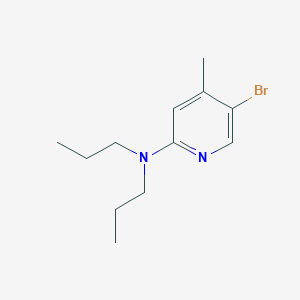
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)

![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)